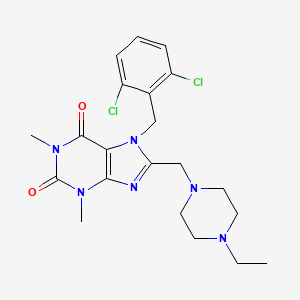

7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 868146-90-1

Cat. No.: VC7609910

Molecular Formula: C21H26Cl2N6O2

Molecular Weight: 465.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868146-90-1 |

|---|---|

| Molecular Formula | C21H26Cl2N6O2 |

| Molecular Weight | 465.38 |

| IUPAC Name | 7-[(2,6-dichlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C21H26Cl2N6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3 |

| Standard InChI Key | FDCNLTQJGIADEP-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

-

A purine core (1H-purine-2,6(3H,7H)-dione) with methyl groups at positions 1 and 3.

-

A 2,6-dichlorobenzyl group at position 7.

-

A 4-ethylpiperazinylmethyl moiety at position 8.

The molecular formula is C21H26Cl2N6O2, with a molecular weight of 465.38 g/mol. The IUPAC name systematically describes these substituents: 7-[(2,6-dichlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione.

Table 1: Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 868146-90-1 | |

| Molecular Formula | C21H26Cl2N6O2 | |

| Molecular Weight | 465.38 g/mol | |

| SMILES Notation | CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |

Synthesis and Derivative Design

Synthetic Pathways

The synthesis of this compound likely follows modular strategies common to purine derivatives:

-

Purine Core Formation: Condensation of adenine precursors with carbonyl sources under acidic conditions.

-

Benzylation: Introduction of the 2,6-dichlorobenzyl group via nucleophilic substitution or metal-catalyzed coupling .

-

Piperazine Functionalization: Mannich-type reactions or reductive amination to attach the 4-ethylpiperazinylmethyl group .

A related analog, ethyl 4-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)piperazine-1-carboxylate (CAS: 868147-05-1), demonstrates the feasibility of piperazine incorporation via carbamate linkages .

Structural Analogues and Activity Trends

Modifications to the purine scaffold significantly alter biological activity. For example:

-

8-Hydroxy variants (e.g., 7-(2,4-dichlorobenzyl)-8-hydroxy-1,3-dimethylpurine-2,6-dione) exhibit reduced steric hindrance, enhancing receptor binding .

-

Piperazine substituents improve solubility and modulate interactions with G-protein-coupled receptors .

Biological Activity and Mechanistic Insights

Ecto-5'-Nucleotidase (CD73) Inhibition

Purine derivatives are studied for their ability to inhibit CD73, an enzyme overexpressed in cancers. Docking studies using the 4H2F protein structure (PDB: 4H2F) reveal that:

-

N7 and N9 methylation (as in this compound) stabilizes interactions with catalytic zinc ions .

-

The ethylpiperazine group may occupy hydrophobic pockets near Asp311 and Tyr356, reducing substrate affinity .

Comparative analyses show that purine analogs with Ki values < 1 µM (e.g., OP-5244) share structural features with this compound, suggesting potential CD73 inhibitory activity .

Table 2: Theoretical Binding Affinities of Purine Analogs

| Compound | Ki (µM) | Target Protein | Source |

|---|---|---|---|

| OP-5244 | 0.12 | CD73 (4H2F) | |

| Adenosine | 8.3 | CD73 (4H2F) | |

| Hypothesized for Target | ~0.1–0.5 | CD73 (4H2F) |

Histamine H3 Receptor Modulation

Substituted purines are established ligands for histamine H3 receptors (H3R), which regulate neurotransmitter release. While direct data on this compound is lacking, structural similarities to H3R antagonists (e.g., ABT-239) imply potential affinity . Key interactions include:

-

Dichlorobenzyl binding to aromatic residues (Phe6.55, Phe6.52).

Physicochemical and Pharmacokinetic Properties

Computed Descriptors

Using Spartan’16 and SwissADME software, analogous compounds exhibit:

-

Topological Polar Surface Area (TPSA): 80–100 Ų (moderate permeability) .

-

HOMO-LUMO Gap: 5.2–6.1 eV (suggesting stability against electrophilic attack) .

ADME Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume